molecular formula C8H8O3 B14421565 1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione CAS No. 81640-32-6

1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione

Cat. No.: B14421565
CAS No.: 81640-32-6
M. Wt: 152.15 g/mol
InChI Key: ILUAVTSUMQJWCW-UHFFFAOYSA-N
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Description

1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione is a bicyclic organic compound with the molecular formula C₈H₈O₃ and a molecular weight of 152.1473 g/mol . This compound features a unique bicyclo[3.1.0]hexane core structure with three ketone groups at positions 2, 3, and 4, and methyl groups at positions 1 and 5. It is of interest in various fields of chemistry due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione can be achieved through several methods. One common approach involves the [3 + 2] annulation of cyclopropenes with cyclopropylanilines . This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields of the desired product.

Industrial Production Methods

While specific industrial production methods for 1,5-Dimethylbicyclo[31The use of photochemistry to access new building blocks via [2 + 2] cycloaddition is a notable strategy .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.

    Substitution: Substitution reactions can occur at the methyl or ketone positions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in nucleophilic addition reactions, while the bicyclic structure can influence its reactivity and binding properties. Specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane: A simpler analog without the ketone groups.

    1,5-Dimethylbicyclo[2.1.1]hexane: A related compound with a different bicyclic structure.

    Cyclopropyl derivatives: Compounds with similar three-membered ring structures.

Uniqueness

1,5-Dimethylbicyclo[310]hexane-2,3,4-trione is unique due to its combination of a bicyclic core with three ketone groups and two methyl groups

Properties

81640-32-6

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

1,5-dimethylbicyclo[3.1.0]hexane-2,3,4-trione

InChI

InChI=1S/C8H8O3/c1-7-3-8(7,2)6(11)4(9)5(7)10/h3H2,1-2H3

InChI Key

ILUAVTSUMQJWCW-UHFFFAOYSA-N

Canonical SMILES

CC12CC1(C(=O)C(=O)C2=O)C

Origin of Product

United States

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